molecular formula C21H19FN4O4 B4517699 N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4517699
M. Wt: 410.4 g/mol
InChI Key: SSHMFWCUNYHHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 2-fluoro-4-methoxyphenyl substituent on the pyridazinone ring and an N-(4-acetylamino)phenyl group attached via an acetamide linker. For example, compounds with similar pyridazinone cores and acetamide linkages, such as those in , exhibit molecular weights (MW) ranging from 393.37 to 395.43 g/mol, depending on substituents . The fluorine and methoxy groups on the phenyl ring likely enhance metabolic stability and influence binding interactions, as seen in other fluorinated pharmaceuticals .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c1-13(27)23-14-3-5-15(6-4-14)24-20(28)12-26-21(29)10-9-19(25-26)17-8-7-16(30-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHMFWCUNYHHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the acetylamino and fluoro-methoxyphenyl groups. Common reagents used in these reactions include acetic anhydride, fluorobenzene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents on the Pyridazinone Ring

The pyridazinone ring’s substitution pattern significantly impacts physicochemical properties. Key comparisons include:

Compound Name Substituent on Pyridazinone Molecular Weight (g/mol) Melting Point (°C) EI-MS (m/z) Source Evidence
Target Compound 2-fluoro-4-methoxyphenyl ~395.43* Not reported Not reported -
N-[4-(acetylamino)phenyl]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide Naphthalen-1-yl 393.37 Not reported Not reported
8b () 4-chloro-3-(trifluoromethyl)benzoyl piperazine 530.0 241–242 530 [M]+
8c () 3,4-difluorobenzoyl piperazine 464.0 263–266 464 [M]+

Notes:

  • The target compound’s 2-fluoro-4-methoxyphenyl group introduces moderate electronegativity and steric bulk, contrasting with the lipophilic naphthalene in or the trifluoromethyl group in 8b .
  • Piperazine-linked analogs (e.g., 8b, 8c) exhibit higher molecular weights and melting points due to extended conjugation and rigidity .

Acetamide Linkage Variations

The N-substituent on the acetamide moiety influences solubility and target affinity:

Compound Name Acetamide Substituent Molecular Weight (g/mol) Yield (%) Source Evidence
Target Compound 4-acetylamino phenyl ~395.43* Not reported -
8a () 4-bromophenyl 447.37 10
8b () 4-iodophenyl 495.33 46
8c () 4-(methylthio)phenyl 440.54 99.9

Notes:

  • The 4-acetylamino group in the target compound may improve water solubility compared to halophenyl substituents (e.g., 8a, 8b) but could reduce membrane permeability .

Pharmacological Hybrids with Pyridazinone Cores

Antipyrine/pyridazinone hybrids (–5) demonstrate the versatility of pyridazinone acetamides in drug design:

Compound Name Hybrid Structure IR C=O Stretching (cm⁻¹) Yield (%) Source Evidence
6c () Antipyrine + 4-fluorophenyl piperazine 1711, 1665, 1642 63
6e () Antipyrine + benzylpiperidine 1664, 1642 62
6g () Antipyrine + 4-fluorophenyl piperazine 1662, 1628 42

Notes:

  • Hybrids like 6c and 6g show strong C=O absorption bands, indicating stable hydrogen-bonding interactions, a feature likely shared by the target compound .
  • Lower yields (e.g., 42% for 6g) highlight synthetic challenges in introducing fluorinated aryl groups, which may also apply to the target compound .

Biological Activity

The compound N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FNO₃
  • Molecular Weight : 323.35 g/mol

Structural Features

The compound features:

  • An acetylamino group which may enhance solubility and bioavailability.
  • A pyridazinone core , known for its diverse biological activities.
  • A fluorinated aromatic ring , which can influence the compound's interaction with biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of pyridazinone compounds, including those similar to this compound, exhibit significant anticonvulsant properties. In a study assessing various derivatives, it was found that certain compounds displayed protective effects against maximal electroshock (MES) seizures in animal models. The structure-activity relationship indicated that modifications to the core structure could enhance efficacy against seizures .

Inhibition of Histone Deacetylases (HDAC)

Recent findings suggest that related compounds may act as selective inhibitors of histone deacetylases (HDAC), which are crucial in regulating gene expression. The inhibition of HDACs has been linked to anticancer activity, making such compounds potential candidates for cancer therapy .

Case Studies and Experimental Findings

  • Anticonvulsant Screening :
    • Compounds were tested in various animal models, including the MES and pentylenetetrazole (PTZ) tests.
    • Results demonstrated that some derivatives provided significant protection against seizures at specific dosages (e.g., 100 mg/kg) at different time intervals post-administration .
  • SAR Analysis :
    • The SAR studies highlighted that the presence of the pyridazinone core was crucial for anticonvulsant activity.
    • Modifications to the phenyl and piperazine moieties influenced the lipophilicity and subsequent CNS distribution, impacting their anticonvulsant efficacy .

Table of Biological Activities

CompoundActivity TypeTest ModelDose (mg/kg)Efficacy
12AnticonvulsantMES100Effective
13AnticonvulsantMES300Effective
14AnticonvulsantMES100/300Delayed onset
24AnticonvulsantMES100Immediate effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.